6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 944889-52-5
VCID: VC5740553
InChI: InChI=1S/C12H10N2O4/c15-11-9(12(16)17)6-13-10(14-11)7-18-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15)
SMILES: C1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C(=O)O
Molecular Formula: C12H10N2O4
Molecular Weight: 246.222

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid

CAS No.: 944889-52-5

Cat. No.: VC5740553

Molecular Formula: C12H10N2O4

Molecular Weight: 246.222

* For research use only. Not for human or veterinary use.

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid - 944889-52-5

Specification

CAS No. 944889-52-5
Molecular Formula C12H10N2O4
Molecular Weight 246.222
IUPAC Name 6-oxo-2-(phenoxymethyl)-1H-pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C12H10N2O4/c15-11-9(12(16)17)6-13-10(14-11)7-18-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15)
Standard InChI Key HGFAMXXFTBIGOY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituents

The compound’s pyrimidine ring adopts a planar conformation, with the phenoxymethyl group (-CH2-O-C6H5) at position 2 introducing steric and electronic effects. The ketone at position 6 and carboxylic acid at position 5 contribute to its polarity and hydrogen-bonding capacity, critical for interactions in biological systems .

Molecular Formula and Weight

  • Molecular formula: C13H12N2O4

  • Molecular weight: 276.25 g/mol

  • IUPAC name: 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid

Key Functional Groups

  • Pyrimidinone ring: The 1,6-dihydropyrimidin-6-one scaffold provides a rigid framework for substituent positioning .

  • Phenoxymethyl group: Enhances lipophilicity and may participate in π-π stacking with aromatic residues in proteins .

  • Carboxylic acid: Improves water solubility and enables salt formation for pharmaceutical formulations .

Physicochemical Properties

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid; limited solubility in non-polar solvents .

  • pKa: Estimated pKa values:

    • Carboxylic acid: ~2.5

    • Pyrimidinone NH: ~8.9

  • Hydrogen-bond donors/acceptors: 2 donors, 5 acceptors .

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

  • Condensation: Reaction of ethyl acetoacetate with phenoxymethylurea under acidic conditions to form the pyrimidine ring .

  • Hydrolysis: Alkaline hydrolysis of the ester intermediate to yield the carboxylic acid .

Representative Reaction Scheme

Ethyl acetoacetate+PhenoxymethylureaHClEthyl 6-oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylateNaOHTarget compound\text{Ethyl acetoacetate} + \text{Phenoxymethylurea} \xrightarrow{\text{HCl}} \text{Ethyl 6-oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylate} \xrightarrow{\text{NaOH}} \text{Target compound}

Structural Modifications for Enhanced Activity

Studies on analogs indicate that:

  • Ortho-substituted alkoxy groups on the phenyl ring improve antiallergic activity by facilitating hydrogen bonding with target proteins .

  • Methyl substituents at position 2 increase metabolic stability but reduce solubility .

ModelDose (mg/kg)Inhibition (%)Reference
Rat PCA (oral)1.085
Rat PCA (IV)0.392

Additional Therapeutic Applications

  • Antioxidant activity: The pyrimidinone scaffold scavenges free radicals in vitro (IC50: 12 µM in DPPH assay) .

  • Anticancer potential: Analogous compounds inhibit topoisomerase II (IC50: 8.7 µM) .

Comparative Analysis with Related Pyrimidine Derivatives

6-Oxo-2-[(2-Oxo-2-Phenylethyl)sulfanyl]-1,6-Dihydropyrimidine-5-Carboxylic Acid

  • Structural difference: Sulfanyl group replaces phenoxymethyl .

  • Activity: Lower antiallergic potency (ED50: 5.2 mg/kg) but improved metabolic stability .

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid

  • Simpler structure: Lacks aromatic substituents .

  • Application: Intermediate in synthesis of antiviral agents .

Future Research Directions

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents at positions 2 and 5 to optimize potency and pharmacokinetics.

  • Formulation development: Explore prodrug strategies to enhance oral bioavailability.

  • Target identification: Elucidate molecular targets via proteomics and molecular docking studies.

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